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Compound of Interest
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Cat. No.: B12389803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of a series of N-substituted 5,8-disubstituted

tetrahydroisoquinoline analogs as inhibitors of Mycobacterium tuberculosis (M.tb). The analysis

focuses on the structure-activity relationships (SAR) to inform future drug development efforts.

The data presented is based on a study that identified a screening lead, compound 13, and

subsequently synthesized and evaluated a series of analogs, including the notable compound

11.

Performance of Inhibitor 11 and Analogs
The anti-tubercular activity of the synthesized tetrahydroisoquinoline analogs was evaluated

against M. tuberculosis H37Rv. The key performance metrics, including the minimum inhibitory

concentration (MIC) under aerobic and anaerobic conditions, and cytotoxicity against a

mammalian cell line, are summarized below. A general trend observed was an improvement in

potency with increased lipophilicity.
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Compound
X-
substituent

Y-linker clogP
M.tb MIC
(μM)

Cytotoxicity
(Vero cells,
CC50, μM)

11 OMe -CH2- 5.3 0.38 >128

6 H -CH2- 4.8 1.1 >128

7 Me -CH2- 5.3 0.44 >128

8 F -CH2- 5.0 1.1 >128

9 SMe -CH2- 5.6 0.28 >128

10 Et -CH2- 5.8 0.22 >128

12 Bn -CH2- 6.8 0.08 100

13 OMe -CONH- 4.2 1.9 >128

14 H -CO- 4.0 >25 >128

15 Me -CO- 4.5 16 >128

16 OMe -CO- 4.2 >25 >128

17 H -COCH2- 4.4 14 >128

Structure-Activity Relationship (SAR) Insights
The SAR studies revealed several key determinants for the anti-tubercular activity of this series

of compounds:

Lipophilicity: There was a clear correlation between higher lipophilicity (clogP) and improved

potency. Potency significantly decreased for compounds with a clogP below 4.5.[1]

5-Position Substituent (X): Large substituents at the 5-position of the tetrahydroisoquinoline

ring, such as benzyl (Bn), were well-tolerated and resulted in high potency (Compound 12,

MIC = 0.08 μM). Alkyl substituents at this position generally led to better average MICs

compared to fluoro (F) and methoxy (OMe) groups.[1]
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8-Position Substituent: An N-methylpiperazine group at the 8-position was found to be the

preferred substituent.

7-Linked Side Chain (Y-linker): The nature of the linker group was crucial for activity.

Methylene (-CH2-) and amide (-CONH-) linkers were more effective than ketone (-CO-) and

acetophenone (-COCH2-) linkers.[2]

Experimental Protocols
Synthesis of Tetrahydroisoquinoline Analogs
The general synthetic scheme for the preparation of the tetrahydroisoquinoline analogs is

outlined below. The synthesis involved the reaction of known 5-substituted-8-

bromoisoquinolines with appropriate side chains.

Synthesis of CH2-linked Analogs Synthesis of Amide-linked Analog (13)

Tetrahydroisoquinolines

Intermediates

Reaction with

5-bromo-2-(chloromethyl)pyridine

Final Compounds (10, 11, 14-17)

Suzuki Coupling with

Phenylboronic acids

Tetrahydroisoquinoline 58

Compound 13

N-alkylation with

Sidechain bromide 84

Click to download full resolution via product page

General synthetic routes for tetrahydroisoquinoline analogs.

Synthesis of CH2-linked analogs (e.g., Compound 11): These were prepared by reacting

known tetrahydroisoquinolines with 5-bromo-2-(chloromethyl)pyridine to yield intermediate
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compounds. These intermediates were then coupled with the appropriate phenylboronic acids

via a Suzuki coupling reaction to produce the final products.[2]

Synthesis of Amide-linked analog (Compound 13): This compound was prepared through the

N-alkylation of tetrahydroisoquinoline 58 with the pre-formed side-chain bromide 84.[2]

Minimum Inhibitory Concentration (MIC) Assay
The MIC of the compounds against M. tuberculosis H37Rv was determined using a standard

microplate-based assay.

Start Prepare serial dilutions of test compounds in 96-well plates. Add M. tuberculosis H37Rv culture to each well. Incubate plates under aerobic or anaerobic conditions. Add Resazurin indicator. Incubate for 24 hours. Read fluorescence to determine cell viability. MIC is the lowest concentration inhibiting growth.

Click to download full resolution via product page

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Cytotoxicity Assay
The cytotoxicity of the compounds was assessed against Vero (African green monkey kidney)

cells.

Start Seed Vero cells in 96-well plates. Add serial dilutions of test compounds. Incubate for 72 hours. Add Resazurin indicator. Incubate for 6 hours. Measure fluorescence to determine cell viability. CC50 is the concentration causing 50% cell death.

Click to download full resolution via product page

Workflow for the cytotoxicity assay against Vero cells.

Mechanism of Action
While the precise mechanism of action for this series of tetrahydroisoquinoline-based inhibitors

was not fully elucidated in the initial studies, they were shown to be modest inhibitors of the

M.tb ATP synthase. This suggests a potential mechanism similar to that of the approved anti-

TB drug bedaquiline, which also targets the ATP synthase, thereby disrupting the energy

metabolism of the bacterium.[3][4]
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Proposed mechanism of action via ATP synthase inhibition.

In conclusion, the tetrahydroisoquinoline scaffold represents a promising starting point for the

development of novel anti-tubercular agents. Compound 11 and its analogs demonstrate

potent activity against M. tuberculosis, and the established structure-activity relationships

provide a clear path for further optimization to enhance efficacy and drug-like properties. The

likely mechanism of action through inhibition of ATP synthase aligns with a clinically validated

target, further strengthening the potential of this compound class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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